Emylcamate

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

minor descriptor (66-84); on-line & Index Medicus search CARBAMATES (66-84)

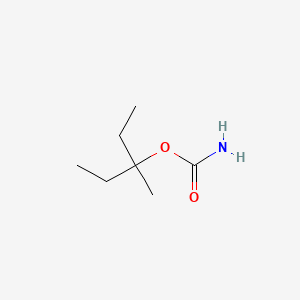

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylpentan-3-yl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWGJZPKHAXZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228645 | |

| Record name | Emylcamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-28-4 | |

| Record name | Emylcamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emylcamate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emylcamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emylcamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emylcamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emylcamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emylcamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMYLCAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ747D3R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Mechanism of Emylcamate: An Inquiry into its Interaction with GABA-A Receptors

Notice to the Reader: Due to a significant scarcity of detailed, publicly available scientific literature on the specific molecular interactions of Emylcamate with GABA-A receptors, this document serves to outline the current understanding and highlight the knowledge gaps. The quantitative data, detailed experimental protocols, and specific signaling pathways requested for a comprehensive technical guide are not available in the published scientific domain. This report, therefore, provides a high-level overview based on the limited existing information.

Introduction

This compound, a carbamate derivative, was developed in the mid-20th century and clinically used for its anxiolytic and sedative properties. Like other drugs in its class, its mechanism of action is presumed to involve the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor. However, a deep dive into the scientific literature reveals a notable absence of detailed molecular studies that characterize this interaction with the precision expected for modern therapeutics. This document summarizes the putative mechanism of this compound and underscores the need for further research to elucidate its specific pharmacological profile.

Putative Mechanism of Action at the GABA-A Receptor

The prevailing hypothesis is that this compound, similar to other carbamates like meprobamate, acts as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.

Positive allosteric modulators bind to a site on the receptor that is distinct from the GABA binding site. This binding event is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the channel's conductance to chloride ions upon GABA binding. The result is an amplification of the natural inhibitory effect of GABA.

General Workflow for Characterizing GABA-A Receptor Modulators

The following diagram illustrates a generalized experimental workflow that would be necessary to characterize the mechanism of action of a compound like this compound at the GABA-A receptor.

Quantitative Data: A Notable Absence

A thorough search of scientific databases reveals a lack of publicly available quantitative data regarding this compound's interaction with GABA-A receptors. Key parameters essential for a detailed pharmacological understanding, such as:

-

Binding Affinity (Ki): There are no published studies detailing the binding affinity of this compound for various GABA-A receptor subunit combinations.

-

Efficacy (EC50, Imax): The concentration of this compound required to produce a half-maximal effect and the maximum potentiation of the GABA response have not been reported.

-

Kinetics: The on- and off-rates of this compound binding to the GABA-A receptor are unknown.

Without this fundamental data, a detailed comparison with other GABA-A receptor modulators is not possible.

Experimental Protocols: The Unwritten Methodology

Detailed experimental protocols for studying this compound's effects on GABA-A receptors are not available in the literature. To generate the missing quantitative data, the following standard methodologies would be required:

-

Radioligand Binding Assays: To determine the binding site and affinity of this compound, competitive binding assays using radiolabeled ligands for known GABA-A receptor sites (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site) would be necessary.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Using Xenopus oocytes expressing specific GABA-A receptor subunit combinations, TEVC would be employed to measure the potentiation of GABA-induced chloride currents by this compound. This would allow for the determination of EC50 and Imax values.

-

Patch-Clamp Electrophysiology: This technique, applied to cultured neurons or cell lines expressing GABA-A receptors, would provide a more detailed understanding of how this compound affects single-channel properties, such as open probability and mean open time.

Putative Signaling Pathway

The interaction of this compound with the GABA-A receptor is expected to potentiate the canonical inhibitory signaling pathway of GABA. The following diagram illustrates this proposed mechanism.

Conclusion and Future Directions

While this compound was historically used for its CNS depressant effects, the molecular details of its mechanism of action remain largely uncharacterized. The assumption that it acts as a positive allosteric modulator of the GABA-A receptor is based on its pharmacological profile and analogy to other carbamates. However, without empirical data from modern neuropharmacological techniques, this remains a well-founded but unproven hypothesis.

Future research efforts should focus on:

-

Systematic screening of this compound against a panel of recombinant GABA-A receptor subtypes to determine its subunit selectivity.

-

Conducting detailed electrophysiological studies to quantify its modulatory effects on GABA-evoked currents.

-

Utilizing computational modeling and structural biology to identify its putative binding site on the GABA-A receptor.

A comprehensive understanding of this compound's interaction with the GABA-A receptor would not only provide valuable insights into the pharmacology of this older drug but could also inform the development of new, more selective anxiolytics and sedatives.

An In-depth Technical Guide to the Chemical Synthesis of Emylcamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Emylcamate (3-methyl-3-pentyl carbamate), a compound with anxiolytic and muscle relaxant properties. The following sections detail the key synthetic methodologies, complete with experimental protocols and quantitative data, to support research and development in medicinal chemistry and drug discovery.

Overview of Synthetic Strategies

The synthesis of this compound originates from the tertiary alcohol, 3-methyl-3-pentanol.[1][2] Several methods have been developed for the carbamoylation of this alcohol to yield the desired product. The most prominent and historically significant pathways include:

-

Reaction with Cyanate and Acid: This is the most frequently cited method, involving the reaction of 3-methyl-3-pentanol with a cyanate salt in the presence of a strong acid. An early patented synthesis utilized potassium cyanate and trichloroacetic acid, while an improved method with enhanced efficiency employs sodium cyanate and trifluoroacetic acid.[1][2][3]

-

Reaction with Carbamyl Chloride: This method involves the direct reaction of 3-methyl-3-pentanol with carbamyl chloride to form the carbamate ester.

-

Two-Step Phenyl Carbonate Intermediate Method: A more controlled, multi-step approach involves the initial formation of a (3-methyl-3-pentyl) phenyl carbonate intermediate from 3-methyl-3-pentanol and phenyl chloroformate. This intermediate is then reacted with ammonia to yield this compound.

-

Hydrogenation of an Unsaturated Precursor: An alternative route involves the synthesis of 3-methyl-3-penten-3-ol carbamate, which is subsequently hydrogenated to produce this compound.

The selection of a particular synthetic route may depend on factors such as desired yield, purity, scale, and the availability and handling of hazardous reagents like phosgene (which can be a precursor to carbamyl chloride or chloroformates).

Detailed Synthesis Pathways and Experimental Protocols

Pathway 1: Reaction with Cyanate and Acid

This pathway is characterized by the in situ generation of isocyanic acid from the reaction of a cyanate salt with a strong acid, which then reacts with the tertiary alcohol.

2.1.1. Original Patented Method

-

Reaction Scheme:

-

3-Methyl-3-pentanol + Potassium Cyanate + Trichloroacetic Acid → this compound

-

-

Experimental Protocol:

-

A mixture of 3-methyl-3-pentanol, potassium cyanate, and trichloroacetic acid is prepared.

-

The reaction mixture is typically heated to approximately 45-50°C for about 24 hours.

-

Following the reaction, the mixture is neutralized with an alkaline carbonate, such as sodium carbonate.

-

The product is recovered from the liquid fraction. Purification is achieved through extraction and/or recrystallization from solvents like petroleum ether, cyclohexane, or a methanol-water/ethanol-water mixture.

-

2.1.2. Improved Synthesis Method

-

Reaction Scheme:

-

3-Methyl-3-pentanol + Sodium Cyanate + Trifluoroacetic Acid → this compound

-

-

Experimental Protocol:

-

A mixture is prepared containing 4.0 g of 3-methyl-3-pentanol, 5.2 g of sodium cyanate, 9.1 g of trifluoroacetic acid, and 50 ml of tetrahydrofuran.

-

The mixture is stirred at 45°C for two hours.

-

After the reaction period, the mixture is neutralized by the addition of solid sodium carbonate.

-

The mixture is then concentrated, treated with water, and filtered to yield 3-methyl-3-pentyl carbamate (this compound). This improved method is reported to offer enhanced efficiency.

-

Pathway 2: Reaction with Carbamyl Chloride

This method provides a more direct route to the carbamate.

-

Reaction Scheme:

-

3-Methyl-3-pentanol + Carbamyl Chloride → this compound + HCl

-

-

Experimental Protocol:

-

To a solution of 8 g of carbamyl chloride in 25 ml of dry ethyl ether at 0°C, add 10.2 g of 3-methyl-3-pentanol in 50 ml of dry ethyl ether dropwise while stirring.

-

The reaction mixture is left overnight.

-

The mixture is then treated with distilled water, dried, and evaporated to dryness.

-

The resulting residue is recrystallized from petroleum ether to yield this compound.

-

Pathway 3: Two-Step Phenyl Carbonate Intermediate Method

This pathway offers a potentially higher purity product by utilizing a stable intermediate.

-

Step 1: Formation of (1-methyl-1-ethyl-propyl)-phenyl carbonate

-

Reaction Scheme: 3-Methyl-3-pentanol + Phenyl Chloroformate → (1-methyl-1-ethyl-propyl)-phenyl carbonate + HCl

-

-

Step 2: Ammonolysis of the Phenyl Carbonate Intermediate

-

Reaction Scheme: (1-methyl-1-ethyl-propyl)-phenyl carbonate + NH₃ → this compound + Phenol

-

-

Experimental Protocol (Step 2):

-

Dissolve 40 g of (1-methyl-1-ethyl-propyl)-phenyl carbonate in 100 ml of ether.

-

Add 100 ml of liquid ammonia to the solution.

-

Stir the reaction mixture in an autoclave for 4 hours. The temperature will rise to approximately 20°C, and the pressure will increase to about 7 kg/cm ².

-

After the evaporation of ammonia, extract the solution twice with 150 ml of 4% sodium hydroxide.

-

Treat the solution with 100 ml of distilled water and dry over magnesium sulfate.

-

The final product is obtained after purification.

-

Pathway 4: Hydrogenation of 3-methyl-3-penten-3-ol carbamate

This route involves the preparation of an unsaturated carbamate precursor followed by catalytic hydrogenation.

-

Step 1: Synthesis of 3-methyl-3-penten-3-ol carbamate

-

This is prepared from the corresponding unsaturated alcohol, 3-methyl-3-penten-3-ol, using a method similar to Pathway 1.

-

-

Step 2: Hydrogenation

-

Reaction Scheme: 3-methyl-3-penten-3-ol carbamate + H₂ → this compound

-

-

Experimental Protocol (Step 2):

-

Dissolve 10 g of 3-methyl-3-penten-3-ol carbamate in 100 ml of methanol.

-

Subject the solution to hydrogenation in the presence of 0.2 g of platinum oxide catalyst.

-

The reaction is carried out at a temperature of 40°C and a hydrogen pressure of 1 kg/cm ².

-

After the reaction is complete, the catalyst is removed, and the methanol is evaporated.

-

The resulting this compound is recrystallized from petroleum ether.

-

Quantitative Data

The following table summarizes the key quantitative data associated with this compound and its synthesis.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂ | |

| Molecular Weight | 145.20 g/mol | |

| Melting Point | 54-55°C | |

| Boiling Point | 233.3°C at 760 mmHg | |

| 35°C at 1.0 torr | ||

| 24°C at 0.7 torr | ||

| Solubility | Soluble in DMSO, ethanol, diethyl ether, benzene, glycol ethers. Not soluble in water. | |

| Appearance | Colorless liquid |

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical synthesis pathways for this compound.

Caption: Pathway 1: Synthesis via Cyanate and Acid.

Caption: Pathway 2: Reaction with Carbamyl Chloride.

Caption: Pathway 3: Two-Step Phenyl Carbonate Method.

Caption: Pathway 4: Hydrogenation of Unsaturated Precursor.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Emylcamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Emylcamate, a compound recognized for its anxiolytic and muscle relaxant effects. The information is presented to support research, drug development, and quality control activities.

Chemical Identity

This compound, chemically known as 3-methylpentan-3-yl carbamate, is a carbamate ester.[1] It was developed as a therapeutic agent for anxiety and tension.[1]

| Identifier | Value |

| IUPAC Name | 3-methylpentan-3-yl carbamate[1] |

| Other Names | 1-Ethyl-1-methylpropyl carbamate[2], tert-Hexyl carbamate[1] |

| CAS Number | 78-28-4 |

| Chemical Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Canonical SMILES | CCC(C)(CC)OC(=O)N |

| InChI | InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9) |

| InChI Key | SLWGJZPKHAXZQL-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for understanding its behavior in biological systems and for formulation development.

| Property | Value |

| Appearance | Solid powder |

| Melting Point | 56-58.5 °C |

| Boiling Point | 233.3 °C at 760 mmHg |

| 35 °C at 1.0 torr | |

| 24 °C at 0.7 torr | |

| Water Solubility | 4.0 mg/mL |

| Solubility in Organic Solvents | Freely soluble in ethanol, diethyl ether, benzene, and glycol ethers. Soluble in DMSO. |

| Octanol-Water Partition Coefficient (LogP) | 1.68 (experimental) |

| Vapor Pressure | 0.70 mmHg |

| Density | 0.959 g/cm³ (estimated) |

| Refractive Index | 1.438 (estimated) |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility and further research.

Two primary methods for the synthesis of this compound have been reported.

Method 1: Initial Synthesis

This method involves the reaction of 3-methyl-3-pentanol with potassium cyanate and trichloroacetic acid.

-

Materials: 3-methyl-3-pentanol, potassium cyanate, trichloroacetic acid, suitable solvent (e.g., a non-polar organic solvent).

-

Procedure:

-

Dissolve 3-methyl-3-pentanol in a suitable solvent in a reaction vessel.

-

Add potassium cyanate to the solution.

-

Slowly add trichloroacetic acid to the reaction mixture while stirring. The acid acts as a catalyst.

-

Maintain the reaction at a controlled temperature (specific temperature not detailed in available literature) for a sufficient duration to allow for the formation of the carbamate ester.

-

After the reaction is complete, quench the reaction mixture, for example, by adding water.

-

Extract the product into an organic solvent.

-

Wash the organic layer to remove impurities.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as aqueous ethanol.

-

Method 2: Improved Synthesis

An improved method utilizes sodium cyanate and trifluoroacetic acid, which is reported to offer better efficiency.

-

Materials: 3-methyl-3-pentanol, sodium cyanate, trifluoroacetic acid, suitable solvent.

-

Procedure:

-

Combine 3-methyl-3-pentanol and sodium cyanate in a reaction vessel with a suitable solvent.

-

Carefully add trifluoroacetic acid to the mixture.

-

Control the reaction conditions (temperature, time) to optimize the yield.

-

Follow a similar workup and purification procedure as described in Method 1.

-

While specific experimental protocols for this compound are not detailed in the provided search results, standard laboratory techniques would be employed.

-

Melting Point: Determined using a melting point apparatus where a small sample is heated slowly, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Boiling Point: Measured using a distillation apparatus. For measurements at reduced pressure, a vacuum pump and a manometer are required.

-

Solubility: Determined by adding a known amount of this compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by techniques like UV-Vis spectroscopy or HPLC after filtration.

-

Octanol-Water Partition Coefficient (LogP): Typically determined using the shake-flask method. A solution of this compound in a mixture of n-octanol and water is shaken until equilibrium is achieved. The concentrations of this compound in the octanol and water phases are then measured to calculate the partition coefficient.

Mechanism of Action and Signaling Pathway

The anxiolytic and muscle relaxant properties of this compound are believed to be mediated through its interaction with the GABAergic system in the central nervous system (CNS). It is suggested to act as a positive allosteric modulator of GABA-A receptors.

References

Emylcamate: A Technical Guide to a Carbamate Derivative Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emylcamate, a carbamate derivative, was introduced in the mid-20th century as an anxiolytic and muscle relaxant. Marketed under the trade name Striatran, it was developed as an alternative to meprobamate, another prominent carbamate anxiolytic. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacological principles, including its mechanism of action, pharmacokinetics, and a review of the available efficacy and safety data. The document details relevant experimental protocols for its evaluation and employs visualizations to illustrate key pathways and workflows, offering a thorough resource for researchers and professionals in drug development and neuroscience.

Introduction: The Carbamate Anxiolytics

The mid-20th century saw the rise of carbamates as a significant class of therapeutic agents for anxiety and muscle tension.[1] These compounds, esters of carbamic acid, represented a novel approach to central nervous system modulation.[1] Meprobamate, introduced in the 1950s, became the first blockbuster tranquilizer, setting the stage for the development of other carbamate derivatives with potentially improved pharmacological profiles.[2]

This compound emerged in this context, patented in 1961, with claims of superiority over meprobamate, including a more potent reduction in motor activity and a faster onset of action.[3] Like its predecessor, this compound's therapeutic effects are rooted in its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism of action for this compound, and carbamates in general, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4]

-

GABA-A Receptor Interaction: this compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site itself. This allosteric binding enhances the effect of GABA when it binds to the receptor.

-

Chloride Channel Influx: The GABA-A receptor is a ligand-gated ion channel that, upon activation, opens to allow the influx of chloride ions (Cl-) into the neuron.

-

Hyperpolarization and Inhibition: The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibition of neuronal activity in key areas of the central nervous system, such as the limbic system and thalamus, is believed to be the basis for the anxiolytic and sedative effects of this compound.

The following diagram illustrates the signaling pathway at a GABAergic synapse and the modulatory role of this compound.

References

Early Clinical Studies of Emylcamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emylcamate, marketed under the brand name Striatran by Merck, is a carbamate derivative with anxiolytic and muscle relaxant properties.[1] Patented in the United States in 1961, it was developed as a therapeutic agent for anxiety and tension.[1] At the time of its introduction, this compound was purported to offer advantages over meprobamate, a then-popular anxiolytic, including a more rapid onset of action.[1] Despite its initial promise, this compound is no longer prescribed, and detailed clinical data from its early studies are not widely available in modern digital archives. This guide provides a comprehensive overview of the early clinical evaluation of this compound, drawing from available historical data, comparative studies with its contemporary, meprobamate, and the general landscape of clinical trial methodology in the 1960s.

Pharmacological Profile

-

Class: Carbamate

-

Mechanism of Action: While the precise molecular mechanism of this compound has not been extensively documented in readily available literature, like other carbamates such as meprobamate, it is understood to act as a central nervous system (CNS) depressant. Carbamates are known to interact with the GABA-A receptor complex, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This action leads to neuronal hyperpolarization and a reduction in neuronal excitability, resulting in anxiolytic, sedative, and muscle relaxant effects.

-

Claimed Advantages: Early reports suggested that this compound had a faster intra-parenteral onset of action compared to meprobamate (3 minutes versus 35 minutes).

Early Clinical Trial Methodologies (Inferred)

Specific protocols for early clinical trials of this compound are not detailed in the available literature. However, based on the standards for anxiolytic drug trials in the 1960s, the following methodologies were likely employed:

-

Study Design: Early trials were likely randomized, double-blind, and placebo-controlled to minimize bias. Crossover designs were also common in this era for psychopharmacological agents.

-

Patient Population: Subjects would have been individuals diagnosed with anxiety, tension, and related neurotic disorders.

-

Efficacy Assessment: Efficacy was primarily assessed through subjective measures, including physician and patient rating scales. Common assessments of the time included the Hamilton Anxiety Scale (though developed in 1959, its widespread use came later) and other ad-hoc scales evaluating symptoms such as tension, irritability, and sleep disturbances.

-

Safety and Tolerability: Side effects were documented through physician observation and patient self-reporting. Common adverse effects associated with carbamates include drowsiness, dizziness, and gastrointestinal disturbances.

Quantitative Data Summary

Direct quantitative data from this compound's early clinical trials are scarce. The tables below are structured based on the likely parameters evaluated and include illustrative data for the comparator drug, meprobamate, to provide context for the expected therapeutic window and side effect profile of a carbamate anxiolytic from that period.

Table 1: Inferred Efficacy Parameters for Early Anxiolytic Trials

| Parameter | This compound (Inferred) | Meprobamate (for comparison) | Placebo |

| Dosage Range | Likely 100-400 mg, 3-4 times daily | 400 mg, 3-4 times daily | - |

| Primary Efficacy Endpoint | Reduction in anxiety symptoms | Significant reduction in anxiety scores | Minimal to no change |

| Secondary Endpoints | Improvement in sleep quality, reduction in muscle tension | Reported improvements in sleep | Variable |

Table 2: Inferred Safety and Tolerability Profile

| Adverse Event | This compound (Inferred) | Meprobamate (for comparison) | Placebo |

| Drowsiness | Common | Common | Infrequent |

| Dizziness | Common | Common | Infrequent |

| Gastrointestinal Distress | Possible | Possible | Infrequent |

| Dependence Potential | High | High | None |

Experimental Protocols

While specific experimental protocols for this compound are not available, a representative protocol for a 1960s-era clinical trial of an anxiolytic would likely have involved the following steps:

-

Patient Selection: Patients with a diagnosis of anxiety neurosis, meeting specific inclusion and exclusion criteria, would be recruited.

-

Informed Consent: Participants would provide informed consent, as was standard practice.

-

Baseline Assessment: A baseline assessment of anxiety symptoms using a standardized rating scale would be conducted by a clinician.

-

Randomization: Patients would be randomly assigned to receive either this compound, a comparator drug (like meprobamate), or a placebo.

-

Treatment Period: The treatment period would typically last for several weeks, with regular follow-up visits.

-

Efficacy and Safety Monitoring: At each visit, clinicians would assess anxiety symptoms and inquire about any adverse effects.

-

Final Assessment: A final assessment of anxiety symptoms would be conducted at the end of the treatment period.

-

Data Analysis: Statistical analysis would be performed to compare the change in anxiety scores between the treatment groups.

Visualizations

Signaling Pathway

The proposed mechanism of action for this compound, like other carbamates, involves the potentiation of GABAergic neurotransmission. The following diagram illustrates this likely signaling pathway.

Caption: Proposed signaling pathway for this compound's anxiolytic effect.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial of an anxiolytic drug in the mid-20th century.

Caption: Inferred workflow for early this compound clinical trials.

Conclusion

This compound represents a chapter in the early history of psychopharmacology, bridging the gap between older sedatives and the advent of benzodiazepines. While detailed clinical trial data are not readily accessible today, by examining its pharmacological class, its contemporary comparator meprobamate, and the clinical research methodologies of the era, we can construct a likely profile of its clinical evaluation. The lack of enduring clinical use suggests that its advantages may not have been significant enough to outweigh its side effect profile, particularly its high potential for dependence, a characteristic shared by other carbamates. This guide serves as a resource for researchers to understand the historical context and the inferred clinical profile of this early anxiolytic agent.

References

Neuropharmacological Profile of Emylcamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emylcamate, a carbamate derivative developed in the 1960s, exhibits notable anxiolytic and muscle relaxant properties. This technical guide provides a comprehensive overview of its neuropharmacological profile, including its mechanism of action, preclinical findings, and available clinical insights. While specific quantitative data on receptor binding affinities and pharmacokinetics are limited due to the era of its development, this document synthesizes the existing knowledge to inform current research and drug development efforts. The primary mechanism of action of this compound is understood to be the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter system in the central nervous system. This modulation enhances the effect of GABA, leading to a decrease in neuronal excitability and subsequent anxiolytic and myorelaxant effects. Preclinical studies have demonstrated its superiority in potency and therapeutic index when compared to its contemporary, meprobamate. This guide also outlines detailed experimental protocols relevant to the characterization of compounds with a similar neuropharmacological profile, providing a methodological framework for future investigations in this area.

Mechanism of Action

This compound's primary neuropharmacological effect is mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor complex. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA.[1] This action is achieved by binding to a site on the GABA-A receptor that is distinct from the GABA binding site itself. This binding event increases the receptor's affinity for GABA, leading to a more profound and prolonged opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability. This central nervous system depression manifests as anxiolysis and muscle relaxation.

Signaling Pathway Diagram

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

Quantitative Pharmacological Data

Receptor Binding Affinity

Data for this compound is not available. The table below illustrates the desired data format.

| Target | Radioligand | K_i (nM) | IC_50 (nM) | Reference Compound | Reference K_i (nM) |

| GABA-A Receptor | [³H]Muscimol | N/A | N/A | Diazepam | Value |

| GABA-A Receptor | [³H]Flunitrazepam | N/A | N/A | Diazepam | Value |

Pharmacokinetic Profile

Specific pharmacokinetic parameters for this compound in humans are not well-documented in available literature. The table below provides a template for key pharmacokinetic data.

| Parameter | Value | Species | Route of Administration |

| Half-life (t½) | N/A | N/A | N/A |

| Bioavailability (F%) | N/A | N/A | N/A |

| Volume of Distribution (Vd) | N/A | N/A | N/A |

| Clearance (CL) | N/A | N/A | N/A |

| Peak Plasma Concentration (Cmax) | N/A | N/A | N/A |

| Time to Peak Concentration (Tmax) | N/A | N/A | N/A |

Preclinical Efficacy

| Model | Species | Endpoint | This compound (Dose) | Meprobamate (Dose) | Result |

| Motor Activity | Mice | % Decrease in Motor Activity | 50 mg/kg | 50 mg/kg | 63% decrease with this compound vs. 32% with Meprobamate |

| Therapeutic Index | Mice | Therapeutic Index | N/A | N/A | This compound reported to have a more favorable therapeutic ratio than Meprobamate |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the neuropharmacological profiling of a compound like this compound.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of a test compound for the GABA-A receptor.

Materials:

-

Test compound (e.g., this compound)

-

Radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam)

-

Reference compound (e.g., Diazepam)

-

Rat cortical tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize rats and dissect cortical tissue.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation. Repeat this step three times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known competing ligand (e.g., unlabeled GABA or Diazepam).

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Workflow Diagram:

References

Structure-Activity Relationship of Emylcamate and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emylcamate, a carbamate derivative of 3-methyl-3-pentanol, has historically been utilized for its anxiolytic and muscle relaxant properties. Its mechanism of action is primarily attributed to the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. A comprehensive review of available literature has been conducted to collate and present quantitative data on how structural modifications to the this compound scaffold influence its pharmacological activity. This guide also details the experimental protocols for key biological assays and presents diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the research in this area.

Introduction

This compound (1-ethyl-1-methylpropyl carbamate) is a centrally acting skeletal muscle relaxant and anxiolytic agent that emerged as a therapeutic alternative to meprobamate.[1] Like other carbamates, its pharmacological effects are mediated through its interaction with the GABA-A receptor, where it enhances the inhibitory effects of GABA.[2] The core structure of this compound, featuring a tertiary alcohol esterified with carbamic acid, provides a key scaffold for medicinal chemists to explore structural modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationship of this compound and its analogs is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their effects by potentiating the action of GABA at GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound acts as a positive allosteric modulator, meaning it binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the receptor's response to GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this compound and its analogs is highly dependent on the chemical structure of the tertiary alcohol moiety. Modifications to the alkyl substituents on the α-carbon significantly impact potency and efficacy.

Core Scaffold and Key Structural Features

The fundamental pharmacophore for the anxiolytic and muscle relaxant activity of this class of compounds consists of a carbamate group attached to a tertiary carbon atom. The general structure can be represented as R1R2(R3)C-OC(O)NH2.

Influence of Alkyl Substituents

While specific quantitative SAR data for a broad range of this compound analogs is limited in publicly available literature, early patent literature provides some initial insights. The patent for this compound also describes the synthesis of related tertiary alcohol carbamates, namely 3-ethyl-3-pentanol carbamate and 2-methyl-2-pentanol carbamate.[3] Although quantitative biological data is not provided in this patent, the inclusion of these analogs suggests that variations in the alkyl groups attached to the tertiary carbon were explored to modulate the pharmacological profile.

Table 1: Structure and Physical Properties of this compound and Early Analogs

| Compound Name | R1 | R2 | R3 | Melting Point (°C) |

| This compound | Ethyl | Ethyl | Methyl | 54-55 |

| 3-Ethyl-3-pentanol carbamate | Ethyl | Ethyl | Ethyl | 81-82 |

| 2-Methyl-2-pentanol carbamate | Methyl | Propyl | Methyl | 58-59 |

Data sourced from US Patent 2,972,564[3]

The variations in melting points suggest that even subtle changes in the alkyl substituents can alter the physicochemical properties of the compounds, which in turn can influence their absorption, distribution, metabolism, and excretion (ADME) profiles and, consequently, their in vivo activity. A systematic study with a broader range of analogs and corresponding biological data is necessary to establish a clear quantitative SAR.

Experimental Protocols

The evaluation of the pharmacological properties of this compound and its analogs involves a combination of in vitro and in vivo assays.

Synthesis of this compound and Analogs

A common synthetic route to this compound and its analogs involves the reaction of the corresponding tertiary alcohol with a source of the carbamoyl group.

References

Emylcamate: A Technical Guide to its Classification as a Central Nervous System Depressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of emylcamate, a carbamate derivative classified as a central nervous system (CNS) depressant. Historically marketed for its anxiolytic and muscle relaxant properties, this compound's pharmacological activity is primarily mediated through its interaction with the GABAergic system. This document details its mechanism of action, presents available quantitative pharmacological data, outlines general experimental protocols for assessing its effects, and illustrates key pathways and workflows. The information is intended to serve as a technical resource for professionals in neuroscience research and drug development.

Introduction

This compound (3-methyl-3-pentanol carbamate) is a compound belonging to the carbamate class of drugs, known for their CNS depressant effects.[1][2] Patented in 1961 and marketed as Striatran, it was developed as a therapeutic agent for anxiety and tension.[3][4][5] Like other carbamates, such as meprobamate, its pharmacological profile includes anxiolytic, muscle relaxant, and potential anticonvulsant activities. Its classification as a CNS depressant stems from its ability to reduce neuronal excitability within the brain. The primary mechanism underlying these effects is the potentiation of the brain's chief inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

Core Mechanism of Action: GABAergic System Modulation

This compound exerts its CNS depressant effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary ligand-gated ion channel for GABA.

2.1 Interaction with the GABA-A Receptor The GABA-A receptor is a pentameric chloride ion channel that mediates fast synaptic inhibition. In the absence of GABA, the channel is closed. When GABA binds to its sites on the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound does not bind to the same site as GABA. Instead, it binds to a distinct, allosteric site on the receptor complex. This binding induces a conformational change in the receptor that increases its affinity for GABA.

2.2 Downstream Neurological Effects The positive allosteric modulation by this compound results in the following cascade:

-

Enhanced GABA Binding: The receptor becomes more sensitive to endogenous GABA.

-

Increased Channel Opening: The GABA-gated chloride channel opens more frequently or for a longer duration.

-

Potentiated Chloride Influx: A greater influx of Cl⁻ ions into the neuron occurs.

-

Neuronal Hyperpolarization: The increased negative charge inside the neuron pushes its membrane potential further from the threshold required to fire an action potential.

-

CNS Depression: The cumulative effect of this enhanced inhibition across neuronal networks manifests as sedation, anxiolysis, and muscle relaxation.

Quantitative Pharmacological Data

While extensive modern pharmacokinetic and pharmacodynamic data for this compound are limited, early comparative studies provide insight into its potency and therapeutic window relative to the contemporary anxiolytic, meprobamate.

Table 1: Comparative Pharmacological Profile

| Parameter | This compound | Meprobamate | Unit |

|---|---|---|---|

| ED₅₀ (Effective Dose, 50%) | 175 | 123 | mg/kg |

| LD₅₀ (Lethal Dose, 50%) | 600 | 550 | mg/kg |

| Therapeutic Index (LD₅₀/ED₅₀) | 3.4 | 4.4 | (ratio) |

| Intra-parenteral Onset | 3 | 35 | minutes |

Data sourced from comparative analysis cited in historical literature.

Experimental Protocols and Methodologies

Detailed experimental protocols from the original development of this compound are not extensively documented in available literature. However, a generalized workflow for assessing the anxiolytic and CNS depressant activity of a compound like this compound can be constructed based on standard preclinical behavioral neuroscience models.

4.1 Generalized Protocol: Assessment of Anxiolytic Activity

-

Compound Preparation: this compound is synthesized and purified. For in vivo studies, it is dissolved in a suitable vehicle (e.g., saline with a solubilizing agent).

-

Animal Model Selection: Rodent models (e.g., mice, rats) are typically used. Animals are habituated to the laboratory environment to reduce confounding stress.

-

Drug Administration: The compound is administered to test groups at various doses, while a control group receives the vehicle. Routes can include intraperitoneal (IP) or oral (PO) gavage.

-

Behavioral Testing Paradigms: After a set period post-administration, animals are subjected to validated behavioral tests that measure anxiety-like behavior. Common tests include:

-

Elevated Plus Maze (EPM): Measures the animal's willingness to explore open, exposed areas versus enclosed arms. An anxiolytic effect is indicated by more time spent in the open arms.

-

Open Field Test (OFT): Assesses exploratory behavior and locomotion in a novel, open arena. Anxiolytics may increase time spent in the center of the field.

-

Light-Dark Box Test: Capitalizes on the conflict between exploring a novel environment and avoiding a brightly lit area. Anxiolytic compounds increase the time spent in the light compartment.

-

-

Data Acquisition and Analysis: Behavioral parameters (e.g., time in zones, distance traveled, number of entries) are recorded via automated tracking software. Statistical analysis (e.g., ANOVA) is used to compare dose groups to the control group.

Chemical Properties and Synthesis

This compound is the carbamate ester of the tertiary alcohol 3-methyl-3-pentanol.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-methyl-3-pentanol carbamate |

| Molecular Formula | C₇H₁₅NO₂ |

| Molar Mass | 145.202 g·mol⁻¹ |

| CAS Number | 78-28-4 |

| ATC Code | N05BC03 |

Data sourced from chemical databases.

The synthesis of this compound can be achieved by reacting 3-methyl-3-pentanol with a source of the carbamate group. An early patented method involved the use of potassium cyanate and trichloroacetic acid. An improved, more efficient synthesis was later developed using sodium cyanate and trifluoroacetic acid.

Conclusion

The classification of this compound as a central nervous system depressant is firmly supported by its mechanism of action and observed pharmacological effects. Its role as a positive allosteric modulator of the GABA-A receptor places it within a well-understood class of compounds that enhance inhibitory neurotransmission. This modulation leads to a hyperpolarized state in neurons, reducing overall neuronal excitability and resulting in its characteristic anxiolytic and muscle relaxant properties. While it has been largely superseded by other agents, the study of this compound provides a valuable reference point in the historical development of anxiolytics and contributes to the foundational understanding of carbamate pharmacology for researchers in the field.

References

- 1. This compound | 78-28-4 | Benchchem [benchchem.com]

- 2. Influence of this compound, meprobamate, and placebo on psychologic test performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Buy this compound | 78-28-4 | >98% [smolecule.com]

Theoretical Models of Emylcamate Interaction with Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emylcamate, a carbamate derivative with anxiolytic and muscle relaxant properties, primarily exerts its therapeutic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide delves into the theoretical models of this compound's interaction with these critical ion channels. While specific quantitative binding and kinetic data for this compound are not extensively available in recent literature, this paper synthesizes the established understanding of its mechanism and presents representative experimental protocols for its characterization. The document outlines the presumed signaling pathways and provides detailed methodologies for electrophysiological analysis, offering a framework for future research and drug development endeavors focused on this compound and similar GABAergic modulators.

Introduction

This compound is a central nervous system depressant belonging to the carbamate class of compounds. Historically used for its anxiolytic and muscle relaxant effects, its primary molecular target is the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the brain.[1][2] This guide explores the theoretical underpinnings of this compound's interaction with ion channels, focusing on its role as a positive allosteric modulator of GABA-A receptors.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

This compound's mechanism of action is centered on its ability to enhance the effects of GABA at the GABA-A receptor.[3] It does not directly activate the receptor but binds to an allosteric site, a location distinct from the GABA binding site. This binding event induces a conformational change in the receptor, increasing its affinity for GABA and/or the efficacy of GABA-induced chloride ion channel opening.[2] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.[1]

The GABA-A Receptor

GABA-A receptors are pentameric ligand-gated ion channels composed of various subunit combinations. The specific subunit composition determines the pharmacological properties of the receptor. While the precise subunit-selectivity of this compound has not been definitively characterized, its anxiolytic and sedative properties suggest an interaction with receptor subtypes containing α2, α3, and/or α5 subunits, similar to other anxiolytic compounds.

Signaling Pathway

The interaction of this compound with the GABA-A receptor potentiates the canonical GABAergic signaling pathway. The following diagram illustrates the key steps in this process, from GABA synthesis to the postsynaptic inhibitory effect.

Caption: GABAergic signaling pathway potentiated by this compound.

Quantitative Data

| Compound | Receptor Subtype | Assay Type | Value | Units |

| Diazepam | α1β2γ2 | Electrophysiology (EC50) | 0.03 | µM |

| Pentobarbital | α1β2γ2 | Electrophysiology (EC50) | 30 | µM |

| Propofol | α1β2γ2 | Electrophysiology (EC50) | 2.5 | µM |

Table 1: Comparative quantitative data for known GABA-A receptor positive allosteric modulators. Data are representative and sourced from various pharmacological studies.

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with GABA-A receptors.

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the potentiation of GABA-induced chloride currents by this compound in a cellular model.

Objective: To determine the concentration-response relationship of this compound's potentiation of GABA-A receptor-mediated currents.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).

Procedure:

-

HEK293 cells expressing the GABA-A receptor of interest are cultured on glass coverslips.

-

A coverslip is transferred to a recording chamber on an inverted microscope and continuously perfused with the external solution.

-

A borosilicate glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

-

A whole-cell patch-clamp configuration is established on a single cell.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline chloride current.

-

Increasing concentrations of this compound are co-applied with the same concentration of GABA.

-

The potentiation of the GABA-induced current by this compound is recorded and measured.

-

Data are analyzed to generate a concentration-response curve and determine the EC50 of this compound's potentiation.

Caption: Experimental workflow for whole-cell voltage-clamp recording.

Single-Channel Patch-Clamp Recordings

This technique provides insights into how this compound affects the gating properties of individual GABA-A receptor channels.

Objective: To determine the effect of this compound on the open probability, mean open time, and conductance of single GABA-A receptor channels.

Preparation: Outside-out patches are excised from HEK293 cells expressing the GABA-A receptor of interest.

Solutions: Same as for whole-cell recordings.

Procedure:

-

An outside-out patch containing one or a few GABA-A receptor channels is established.

-

The patch is voltage-clamped at a holding potential of -60 mV.

-

A low concentration of GABA is included in the external solution to elicit single-channel openings.

-

Baseline single-channel activity is recorded.

-

This compound is added to the external solution, and single-channel activity is recorded again.

-

The recordings are analyzed to determine changes in single-channel conductance, open probability, and mean open time in the presence of this compound.

Conclusion

This compound's therapeutic utility as an anxiolytic and muscle relaxant is fundamentally linked to its interaction with GABA-A receptor ion channels. As a positive allosteric modulator, it enhances the inhibitory tone of the central nervous system. While a detailed quantitative pharmacological profile of this compound is not currently well-documented in modern literature, the theoretical models and experimental frameworks presented in this guide provide a robust foundation for its further investigation. The application of advanced electrophysiological and molecular modeling techniques will be instrumental in elucidating the precise molecular determinants of this compound's action and in the development of novel, more selective GABAergic therapeutics.

References

Methodological & Application

Application Note: GC-MS Analysis for the Detection of Emylcamate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of emylcamate and its primary metabolites in biological matrices. This compound, a muscle relaxant and anxiolytic, undergoes metabolic transformation, primarily through hydrolysis and oxidation. The accurate detection of its metabolites is crucial for pharmacokinetic, toxicological, and drug metabolism studies. This protocol outlines sample preparation, including derivatization for polar metabolites, GC-MS parameters, and data analysis.

Introduction

This compound (3-methyl-3-pentanol carbamate) is a carbamate drug that has been used for its muscle relaxant and sedative properties. Understanding its metabolic fate is essential for evaluating its efficacy and safety profile. The primary metabolic pathways of this compound include hydrolysis to 3-methyl-3-pentanol and subsequent oxidation by the cytochrome P450 (CYP450) enzyme system to form more polar, inactive derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the separation and identification of these compounds. However, the polar nature of the alcohol and oxidized metabolites necessitates a derivatization step to enhance their volatility for GC analysis. This application note provides a detailed protocol for the simultaneous analysis of this compound and its key metabolites.

Metabolic Pathway of this compound

This compound undergoes biotransformation primarily in the liver. The main metabolic pathways are:

-

Hydrolysis: The ester linkage of this compound is hydrolyzed to yield 3-methyl-3-pentanol and carbamic acid. Carbamic acid is unstable and decomposes into carbon dioxide and ammonia.

-

Oxidation: The parent compound and its hydrolyzed metabolite can undergo oxidation, catalyzed by CYP450 enzymes, to produce hydroxylated or other oxidized species.

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for the extraction, derivatization, and GC-MS analysis of this compound and its metabolites from a biological matrix (e.g., plasma or urine).

Sample Preparation and Extraction

A liquid-liquid extraction (LLE) is employed to isolate the analytes from the biological matrix.

Materials:

-

Biological sample (e.g., 1 mL of plasma or urine)

-

Internal Standard (IS) solution (e.g., Meprobamate at 10 µg/mL in methanol)

-

0.1 M Phosphate buffer (pH 7.0)

-

Extraction solvent: Ethyl acetate

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Pipette 1 mL of the biological sample into a clean glass centrifuge tube.

-

Add 100 µL of the internal standard solution.

-

Add 1 mL of 0.1 M phosphate buffer (pH 7.0) and vortex for 30 seconds.

-

Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried residue is now ready for derivatization.

Derivatization

Derivatization is essential to improve the chromatographic properties of the polar metabolites, particularly 3-methyl-3-pentanol and any oxidized metabolites. Silylation is a common and effective technique for this purpose.[1]

Materials:

-

Dried sample extract

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Aprotic solvent: Pyridine

-

Heating block or oven

Protocol:

-

To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.

-

Cool the vial to room temperature before GC-MS analysis.

Caption: Experimental workflow for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are based on established methods for similar carbamate compounds and are a recommended starting point for method development.[2]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 25°C/min to 280°C, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following tables summarize the expected retention times and characteristic mass-to-charge ratios (m/z) for the parent drug and its primary metabolite. These values are estimated based on the structures of the compounds and typical GC-MS behavior. Actual values may vary depending on the specific instrumentation and conditions used.

Table 1: Estimated GC-MS Data for this compound and its Metabolite

| Compound | Form | Estimated Retention Time (min) | Molecular Weight ( g/mol ) |

| This compound | Underivatized | ~10.5 | 145.20 |

| 3-methyl-3-pentanol | TMS Derivative | ~6.8 | 174.36 (as TMS ether) |

| Meprobamate (IS) | Underivatized | ~12.2 | 218.25 |

Table 2: Proposed Ions for SIM Mode Quantitative Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 116 | 88 | 58 |

| 3-methyl-3-pentanol (TMS) | 115 | 73 | 101 |

| Meprobamate (IS) | 144 | 83 | 98 |

Note: The mass spectrum of this compound is available in the NIST WebBook.[3] The ions for 3-methyl-3-pentanol (TMS) are proposed based on typical fragmentation patterns of silylated tertiary alcohols.

Conclusion

The described GC-MS method provides a robust framework for the sensitive and selective detection of this compound and its primary metabolite, 3-methyl-3-pentanol. The inclusion of a derivatization step is critical for the analysis of the polar alcohol metabolite. This application note serves as a comprehensive guide for researchers in drug metabolism and toxicology, enabling the accurate quantification of these compounds in biological samples. Method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, should be performed in the user's laboratory to ensure reliable results. Further investigation into the specific structures and chromatographic behavior of oxidized metabolites may be necessary for a more exhaustive metabolic profile.

References

Application Notes and Protocol for Emylcamate in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emylcamate is a carbamate derivative with central nervous system depressant properties, historically used as an anxiolytic and muscle relaxant. Its mechanism of action is presumed to involve the potentiation of γ-aminobutyric acid (GABA) signaling at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This document provides a detailed protocol for characterizing the effects of this compound on GABA-A receptors using patch clamp electrophysiology, a gold-standard technique for studying ion channel function.

The provided protocols are based on established methodologies for similar carbamate drugs, such as carisoprodol and meprobamate, and are intended to serve as a comprehensive guide for investigating this compound's pharmacological profile.[1][2][3][4]

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other carbamates, is expected to act as a positive allosteric modulator (PAM) of the GABA-A receptor.[5] GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission. PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx for a given concentration of GABA. Some compounds in this class can also directly activate the receptor at higher concentrations.

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its modulation by a positive allosteric modulator like this compound.

Experimental Protocols

The following protocols are designed for whole-cell patch clamp recordings from HEK293 cells heterologously expressing human GABA-A receptor subunits (e.g., α1β2γ2), a common system for studying the pharmacology of GABA-A modulators.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Transiently transfect cells with plasmids encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent according to the manufacturer's protocol. A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells.

-

Incubation: Culture transfected cells for 24-48 hours before electrophysiological recordings.

Solutions

| Solution Type | Component | Concentration (mM) |

| External Solution | NaCl | 140 |

| KCl | 4 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 5 | |

| pH adjusted to 7.4 with NaOH | ||

| Internal Solution | KCl | 140 |

| MgCl₂ | 2 | |

| EGTA | 11 | |

| HEPES | 10 | |

| ATP-Mg | 2 | |

| pH adjusted to 7.2 with KOH |

Whole-Cell Patch Clamp Recording

The following workflow outlines the key steps for obtaining whole-cell patch clamp recordings to study the effects of this compound.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Identification: Identify transfected cells using fluorescence microscopy.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Clamp: Clamp the membrane potential at -60 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) for a short duration (e.g., 2-5 seconds) to elicit a baseline current.

-

This compound Application: Perfuse the cell with the external solution containing this compound at various concentrations.

-

Data Acquisition: Record GABA-evoked currents in the presence of this compound to assess its modulatory effects. To test for direct activation, apply this compound in the absence of GABA.

-

Data Analysis: Measure the peak amplitude and kinetics (activation and deactivation rates) of the GABA-evoked currents in the absence and presence of this compound.

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on typical findings for similar carbamate compounds acting on GABA-A receptors.

Table 1: Potentiation of GABA-Evoked Currents by this compound

| This compound Concentration (µM) | GABA EC₂₀ Current Amplitude (% of Control) |

| 1 | 150 ± 15 |

| 10 | 350 ± 30 |

| 100 | 800 ± 65 |

| 300 | 1200 ± 90 |

| 1000 | 950 ± 80 (Inhibition observed) |

| EC₅₀ for Potentiation | ~50 µM |

Data are presented as mean ± SEM. Control is the current elicited by GABA EC₂₀ alone.

Table 2: Direct Activation of GABA-A Receptors by this compound

| This compound Concentration (µM) | Directly Activated Current (% of Max GABA Current) |

| 10 | 2 ± 0.5 |

| 100 | 15 ± 2 |

| 300 | 40 ± 5 |

| 1000 | 65 ± 8 |

| EC₅₀ for Direct Activation | ~400 µM |

Data are presented as mean ± SEM. Max GABA current is the current elicited by a saturating concentration of GABA (e.g., 1 mM).

Conclusion

This document provides a comprehensive framework for investigating the effects of this compound on GABA-A receptors using patch clamp electrophysiology. The detailed protocols for cell preparation, recording, and data analysis will enable researchers to characterize the modulatory and direct activation properties of this compound. The provided hypothetical data and diagrams serve to illustrate the expected outcomes and underlying mechanisms. This information is critical for understanding the pharmacological profile of this compound and for the development of novel therapeutics targeting the GABAergic system.

References

Application Note & Protocol: Designing Behavioral Studies in Rodents to Assess the Anxiolytic Effects of Emylcamate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for designing and conducting preclinical behavioral studies in rodent models to evaluate the anxiolytic (anxiety-reducing) properties of Emylcamate. Detailed protocols for three widely validated behavioral assays are included: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.

Introduction

This compound is a carbamate derivative with known anxiolytic and muscle relaxant properties.[1][2][3][4] Like other compounds in its class, its mechanism of action is believed to involve the potentiation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Specifically, this compound likely acts as a positive allosteric modulator of the GABA-A receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization and a subsequent reduction in neuronal excitability.